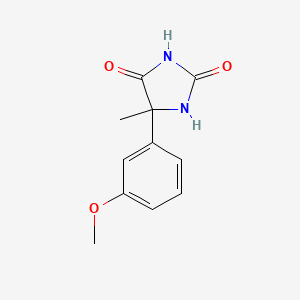

5-(3-Méthoxyphényl)-5-méthylimidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound with a unique structure that includes an imidazolidine ring substituted with a methoxyphenyl group and a methyl group

Applications De Recherche Scientifique

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

Target of Action

Similar compounds such as j147, a curcumin derivative, have been reported to have neurogenic and neuroprotective effects . They are developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy .

Mode of Action

Compounds like apocynin, which have a similar methoxyphenyl structure, inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . This suggests that 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione might interact with its targets in a similar manner, leading to changes in cellular functions.

Biochemical Pathways

For instance, they are involved in the protocatechuate (PCA) 4,5-cleavage pathway, which is key in the degradation of various aromatic compounds .

Pharmacokinetics

Curcumin, a compound with a similar structure, has been reported to have low systemic bioavailability following oral dosing . This suggests that the ADME properties of 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione might be similar, impacting its bioavailability.

Result of Action

Compounds with similar structures, such as curcumin and its derivatives, have been reported to have anti-inflammatory, antioxidant, and neuroprotective effects . These effects could potentially be shared by 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the stability and efficacy of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate then undergoes cyclization with glycine or a glycine derivative under acidic conditions to form the imidazolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazolidine ring can be reduced to form an imidazoline derivative.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 5-(3-Hydroxyphenyl)-5-methylimidazolidine-2,4-dione.

Reduction: 5-(3-Methoxyphenyl)-5-methylimidazoline.

Substitution: 5-(3-Halophenyl)-5-methylimidazolidine-2,4-dione.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an imidazolidine ring.

5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of an imidazolidine ring.

Uniqueness

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known as a hydantoin derivative, features a five-membered ring structure that includes nitrogen atoms. The presence of a methoxy group at the meta position on the phenyl ring is crucial for its biological interactions. Its molecular formula is C11H12N2O3, indicating potential reactivity due to its functional groups.

Research indicates that this compound interacts primarily with serotonin receptors, particularly the 5-HT7 receptor. It exhibits antagonistic properties, which have been linked to antidepressant effects in various studies. The modulation of cyclic AMP production in human embryonic kidney cells (HEK293) demonstrates its capacity to influence neurotransmitter pathways, particularly those related to mood regulation.

Antidepressant Activity

Studies have shown that 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione demonstrates significant antidepressant-like effects in animal models. For instance, in forced swim tests (FST), doses of the compound resulted in a notable reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms.

- Key Findings:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal species. This broad-spectrum activity suggests potential applications in treating infections.

- Table 1: Antimicrobial Activity Data

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate to High | |

| Gram-negative Bacteria | Low | |

| Fungal Species | Moderate |

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of 5-(3-Methoxyphenyl)-5-methylimidazolidine-2,4-dione and evaluated their biological activity. The results indicated that specific modifications to the structure could enhance selectivity towards serotonin receptors while minimizing side effects associated with other receptor interactions .

- Molecular Docking Studies : Computational analyses revealed insights into receptor-ligand interactions, supporting the hypothesis that structural features significantly influence binding affinity and biological activity . These studies utilized molecular modeling techniques to predict how variations in the chemical structure could affect pharmacological outcomes.

- In Vivo Studies : Further investigations into the antidepressant effects were conducted using mouse models. The findings corroborated earlier results showing significant reductions in immobility time across various doses .

Propriétés

IUPAC Name |

5-(3-methoxyphenyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-11(9(14)12-10(15)13-11)7-4-3-5-8(6-7)16-2/h3-6H,1-2H3,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVHPONDRXEYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.